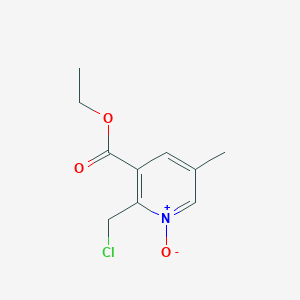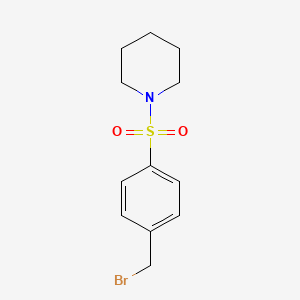
2-(Chloromethyl)-3-(ethoxycarbonyl)-5-methylpyridine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-5-methyl-3-pyridinecarboxylic acid ethyl ester,1-oxide is a chemical compound with a complex structure that includes a pyridine ring, a chloromethyl group, and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-methyl-3-pyridinecarboxylic acid ethyl ester,1-oxide typically involves multiple steps. One common method starts with the chloromethylation of 5-methyl-3-pyridinecarboxylic acid, followed by esterification with ethanol. The final step involves the oxidation of the pyridine ring to introduce the 1-oxide group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency. Safety measures are also essential due to the potential hazards associated with the chemicals and reactions involved.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-5-methyl-3-pyridinecarboxylic acid ethyl ester,1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the nitrogen in the pyridine ring.
Substitution: The chloromethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-5-methyl-3-pyridinecarboxylic acid ethyl ester,1-oxide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-5-methyl-3-pyridinecarboxylic acid ethyl ester,1-oxide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pyridine ring and its 1-oxide group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Chloromethyl)-5-methylpyridine
- 3-Pyridinecarboxylic acid ethyl ester
- 2-(Chloromethyl)pyridine
Uniqueness
2-(Chloromethyl)-5-methyl-3-pyridinecarboxylic acid ethyl ester,1-oxide is unique due to the presence of both the chloromethyl and ethyl ester groups, as well as the 1-oxide on the pyridine ring
Propiedades
Fórmula molecular |
C10H12ClNO3 |
|---|---|
Peso molecular |
229.66 g/mol |
Nombre IUPAC |
ethyl 2-(chloromethyl)-5-methyl-1-oxidopyridin-1-ium-3-carboxylate |
InChI |
InChI=1S/C10H12ClNO3/c1-3-15-10(13)8-4-7(2)6-12(14)9(8)5-11/h4,6H,3,5H2,1-2H3 |
Clave InChI |
TYVQJATUJRGQKB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C([N+](=CC(=C1)C)[O-])CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4,5,5-Tetramethyl-2-[4-(oxetan-3-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B13980327.png)



![2-(2-(6-Aminopyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B13980373.png)
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(7-chloro-4-methoxyisoquinolin-1-yl)oxy]pyrrolidine-2-carboxylic acid](/img/structure/B13980378.png)





![[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methanol](/img/structure/B13980422.png)

